1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzodiazepine Core: This step involves the cyclization of a suitable precursor to form the benzodiazepine ring system. Common reagents used in this step include amines and aldehydes under acidic or basic conditions.
Introduction of the Dimethylaminopropionyl Group: This step involves the acylation of the benzodiazepine core with a dimethylaminopropionyl chloride or similar reagent. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Methylation: The final step involves the methylation of the nitrogen atoms in the benzodiazepine ring. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzodiazepine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminopropionyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce reduced benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the reactivity and properties of benzodiazepines.
Biology: It is used in studies to understand the interaction of benzodiazepines with biological targets such as receptors and enzymes.
Medicine: Research on this compound contributes to the development of new therapeutic agents with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one involves its interaction with specific molecular targets in the body. The compound binds to benzodiazepine receptors, which are part of the gamma-aminobutyric acid (GABA) receptor complex. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular pathways involved include the modulation of ion channels and neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to other benzodiazepines. Its unique dimethylaminopropionyl group provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
83622-03-1 |
---|---|
Molekularformel |
C18H22N4O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
10-[3-(dimethylamino)propanoyl]-1,3-dimethyl-5H-pyrrolo[2,3-c][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C18H22N4O2/c1-12-11-21(4)17-16(12)22(15(23)9-10-20(2)3)14-8-6-5-7-13(14)19-18(17)24/h5-8,11H,9-10H2,1-4H3,(H,19,24) |
InChI-Schlüssel |
AKWRYCHGAVNVQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CCN(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.